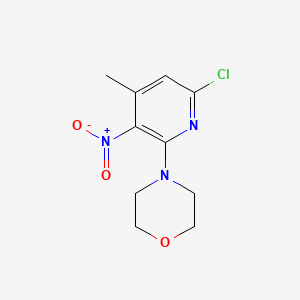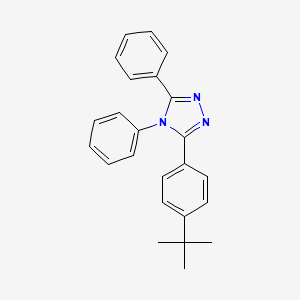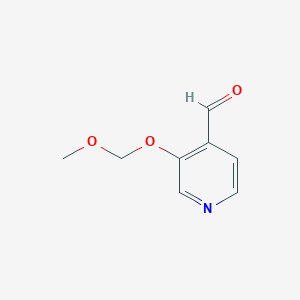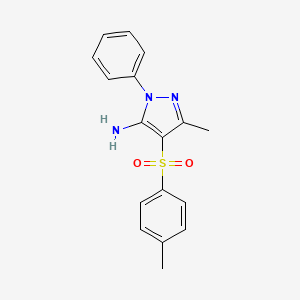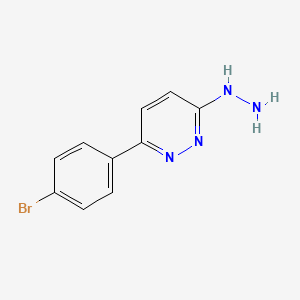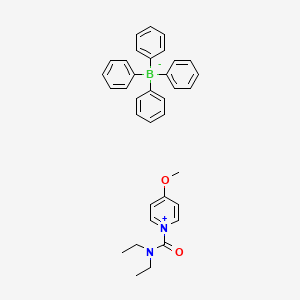
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium ion with a tetraphenylborate anion
Preparation Methods
The synthesis of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-4-methoxypyridine with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under ambient conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields.
Scientific Research Applications
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part, leading to variations in their chemical properties and applications.
Pyridinium salts: These compounds have a pyridinium ion similar to 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium but differ in the substituents attached to the pyridine ring.
Properties
Molecular Formula |
C35H37BN2O2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
InChI Key |
NWHIILWDTYZIBX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


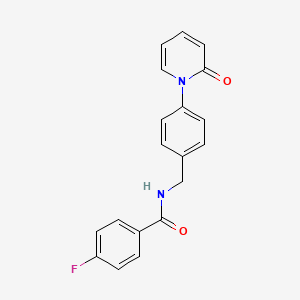
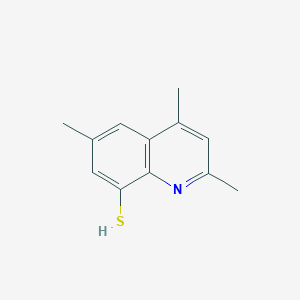
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
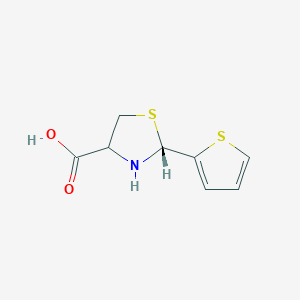

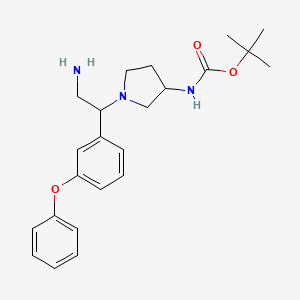
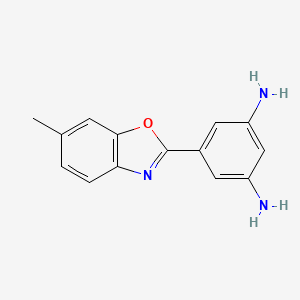
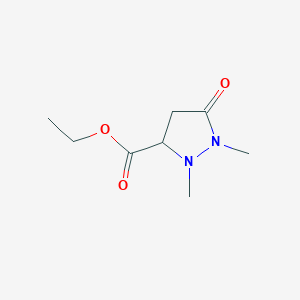
![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
